molecular formula C6H6INO2S B1334748 2-Iodobenzene-1-sulfonamide CAS No. 53730-99-7

2-Iodobenzene-1-sulfonamide

Cat. No. B1334748
CAS RN: 53730-99-7
M. Wt: 283.09 g/mol
InChI Key: JKHHRSIUFVAEOY-UHFFFAOYSA-N
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Description

2-Iodobenzene-1-sulfonamide is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of the iodine atom on the benzene ring makes it a reactive species for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of 2-Iodobenzene-1-sulfonamide derivatives can be achieved through different catalytic processes. For instance, the Cu(i)-catalyzed cyclization of 2-iodobenzene sulfonamides with aryl-isothiocyanates leads to the formation of functionalized benzodithiazines, while the reaction with aryl isocyanates results in benzothiadiazinones . Additionally, iodobenzene-catalyzed reactions have been employed to synthesize aryl sulfonate esters from aminoquinolines, indicating the versatility of iodobenzene derivatives in catalysis .

Molecular Structure Analysis

The molecular structure of 2-Iodobenzene-1-sulfonamide and its derivatives is characterized by the presence of a sulfonamide group attached to an iodinated benzene ring. This structure is pivotal in the reactivity of the compound, as seen in the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, where the iodine atom reacts with iodine chloride to introduce additional functional groups .

Chemical Reactions Analysis

Chemical reactions involving 2-Iodobenzene-1-sulfonamide typically exploit the electrophilic nature of the iodine atom. For example, iodobenzene-catalyzed cyclization reactions lead to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . The compound also participates in rhodium(III)-catalyzed C–H activation, resulting in the amidation of azoxybenzenes with sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodobenzene-1-sulfonamide derivatives are influenced by the substituents on the benzene ring. The iodine atom imparts significant reactivity to the molecule, facilitating various chemical transformations. The sulfonamide group also contributes to the solubility and reactivity of the compound, as seen in the synthesis of sulfonated 1,2-dicyanobenzenes . The exact physical properties such as melting point, boiling point, and solubility would depend on the specific substituents and the overall molecular structure of the synthesized derivatives.

Scientific Research Applications

Synthesis Applications

  • Intramolecular Reactions and Aziridine Formation : A study demonstrated the treatment of olefinic primary sulfonamides with iodobenzene diacetate and potassium hydroxide to form intermediate iminoiodinanes. These intermediates, under catalytic copper(I) or (II) triflate, facilitated intramolecular nitrene delivery, leading to aziridine formation. This process is significant for the development of substituted cyclic sulfonamides (Dauban & Dodd, 2000).

  • Tandem Oxidative Cyclization and Diels-Alder Reaction : Another study employed dienic sulfonamides in oxidative cyclization mediated by iodobenzene diacetate. This tandem process included an intramolecular Diels-Alder reaction, important for synthesizing intermediates used in himandrine alkaloids (Liang & Ciufolini, 2010).

Environmental and Analytical Applications

  • Environmental Water Sample Analysis : In environmental science, a method was developed for determining sulfonamides in water samples. This involved micro-solid phase extraction using TiO2 nanotube arrays and high-performance liquid chromatography, highlighting the environmental monitoring capabilities of sulfonamides (Zhou & Fang, 2015).

Biomedical and Chemical Applications

  • Antibody Engineering for Sulfonamide Detection : A significant advancement in biotechnology involved engineering a broad specificity antibody for detecting sulfonamides in food products. This engineering improved the binding capabilities of monoclonal antibodies to various sulfonamides, demonstrating its utility in food safety and veterinary medicine (Korpimäki et al., 2004).

  • Cu(I) Catalyzed Annulation in Organic Synthesis : A Cu(I)-catalyzed cyclization reaction of 2-iodobenzene sulfonamides with aryl-isothiocyanates and isocyanates was developed to synthesize functionalized benzodithiazines and benzothiadiazinones. This highlights the chemical synthesis applications of sulfonamides in producing complex organic molecules (Sandeep, Reddy, & Swamy, 2019).

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which 2-iodobenzene-1-sulfonamide belongs, generally target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 2-Iodobenzene-1-sulfonamide, are known to act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 2-Iodobenzene-1-sulfonamide disrupts the biochemical pathway for the synthesis of folic acid . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis can lead to the cessation of bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 2-Iodobenzene-1-sulfonamide is the inhibition of bacterial growth and reproduction. By disrupting folic acid synthesis, the compound prevents the bacteria from producing the nucleotides needed for DNA synthesis. This halts bacterial replication and can lead to the death of the bacterial cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodobenzene-1-sulfonamide. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-iodobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHHRSIUFVAEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385002
Record name 2-iodobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzene-1-sulfonamide

CAS RN

53730-99-7
Record name 2-iodobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodobenzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-aminobenzene sulfonamide (3.5 g) in conc. H2SO4, 98% (25 ml) are heated at 60° to give a clear solution. 20 g of ice is then added and the solution is cooled to 0° C. NaNO2 (1.45 g) in water (4 ml) is added dropwise very carefully without exceeding 5°-6° C. The reaction mixture is stirred at 5°-6° C. for 3 hours. A solution of potassium iodide (3.75 g) in H2O (25 ml) is then introduced dropwise and the obtained red mixture is stirred for 18 hours. H2O (50 ml) is added and the obtained precipitate is filtered, washed several times in water. The obtained solid is dissolved in ethyl acetate, washed once with 0.2N sodiumthiosulfate solution and twice with water, evaporated to dryness to give 4 g of a light yellow compound (62% yield).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
1.45 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
3.75 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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